molecular formula C9H6Br2N2O B15225981 2,6-Dibromo-7-methoxyquinazoline

2,6-Dibromo-7-methoxyquinazoline

Cat. No.: B15225981
M. Wt: 317.96 g/mol
InChI Key: QVIPCOOSAJFGHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dibromo-7-methoxyquinazoline ( 1935519-33-7) is a brominated heterocyclic compound with the molecular formula C 9 H 6 Br 2 N 2 O and a molecular weight of 317.96 g/mol . It is characterized by a quinazoline core structure substituted with methoxy and bromo functional groups, which are ideal for further synthetic modification. The presence of bromine atoms at the 2 and 6 positions makes this compound a versatile and valuable intermediate in organic synthesis and medicinal chemistry research, particularly for metal-catalyzed cross-coupling reactions to create more complex derivatives . The quinazoline scaffold is recognized as a privileged structure in drug discovery . Recent scientific literature highlights that quinazoline derivatives are of significant interest for their biological activity. For instance, similar compounds have been investigated as potent antagonists of the adenosine A 2A receptor (A 2A R), a therapeutic target for neurodegenerative diseases and cancer immunotherapy . Other research explores quinazoline-based compounds as potent and selective inhibitors of oncogenic targets like KRas (G12D) for the treatment of various cancers . The structural features of 2,6-Dibromo-7-methoxyquinazoline make it a promising starting point for the development of such novel therapeutic agents. This product is intended for research purposes as a chemical building block. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate personal protective equipment in a well-ventilated laboratory setting.

Properties

Molecular Formula

C9H6Br2N2O

Molecular Weight

317.96 g/mol

IUPAC Name

2,6-dibromo-7-methoxyquinazoline

InChI

InChI=1S/C9H6Br2N2O/c1-14-8-3-7-5(2-6(8)10)4-12-9(11)13-7/h2-4H,1H3

InChI Key

QVIPCOOSAJFGHF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=NC(=NC2=C1)Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-7-methoxyquinazoline typically involves the bromination of 7-methoxyquinazoline. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or acetic acid. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the product .

Industrial Production Methods: Industrial production of 2,6-Dibromo-7-methoxyquinazoline follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are carefully controlled to ensure consistency and efficiency. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dibromo-7-methoxyquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted quinazolines, which can have different biological and chemical properties .

Scientific Research Applications

2,6-Dibromo-7-methoxyquinazoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dibromo-7-methoxyquinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Quinazoline Derivatives

Quinazoline derivatives exhibit structural and functional diversity based on substitution patterns. Below is a comparative analysis of 2,6-Dibromo-7-methoxyquinazoline with compounds from the literature (e.g., ):

Table 1: Structural and Functional Comparison

Compound Name Substituents Key Features Biological Activity (Reported)
2,6-Dibromo-7-methoxyquinazoline Br (2,6), OCH₃ (7) High lipophilicity; potential kinase inhibition due to bromine positioning Not explicitly tested in
6,8-Dibromo-2-methylquinazolin-4-one Br (6,8), CH₃ (2) Electrophilic reactivity at C4; used as a precursor for hydrazide derivatives Intermediate for analgesic compounds
Styryl quinazoline (5) Styryl group at C4 Extended conjugation; fluorescence properties Analgesic activity (qualitative)
Pyrazole derivatives (6,7,9) Pyrazole rings fused to quinazoline Enhanced hydrogen-bonding capacity Moderate analgesic activity
Thiazole derivatives (11a-c) Thiazole rings appended via hydrazide linkage Sulfur-containing moieties; improved metabolic stability Not explicitly reported

Key Findings

Substituent Position Effects :

  • Bromine at positions 2 and 6 (as in 2,6-Dibromo-7-methoxyquinazoline) may confer distinct steric and electronic effects compared to bromine at 6 and 8 (as in 6,8-Dibromo-2-methylquinazolin-4-one). The latter is more reactive at C4 for further functionalization .
  • The methoxy group at position 7 enhances solubility compared to methyl or styryl groups, which could influence pharmacokinetics.

Biological Activity: Styryl and pyrazole derivatives (e.g., compounds 5, 6) demonstrated analgesic activity in preliminary screens, though quantitative data are unavailable .

Synthetic Flexibility :

  • 2,6-Dibromo-7-methoxyquinazoline’s bromine atoms allow for cross-coupling reactions (e.g., Suzuki-Miyaura), which are less feasible in methyl- or styryl-substituted analogs.
  • Hydrazide intermediates (e.g., compound 4 in ) enable the generation of diverse heterocycles, a strategy applicable to 2,6-Dibromo-7-methoxyquinazoline .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.